

A Technical Guide to the Spectroscopic Analysis of Cinnamyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinnamyl Alcohol	
Cat. No.:	B047014	Get Quote

This guide provides an in-depth analysis of the spectroscopic data for **cinnamyl alcohol** ((E)-3-phenylprop-2-en-1-ol), a key fragrance and flavoring agent. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic techniques for molecular characterization. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Molecular Structure

Cinnamyl alcohol is a primary alcohol with a phenyl group attached to a propenol backbone. The double bond is typically in the trans (E) configuration. Understanding this structure is fundamental to interpreting its spectroscopic signatures.

IUPAC Name: (E)-3-phenylprop-2-en-1-ol Molecular Formula: C₉H₁₀O Molecular Weight: 134.18 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **cinnamyl alcohol**.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.



¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented below is typically recorded in a deuterated solvent such as Chloroform-d (CDCl₃).

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
6.62	Doublet	1H	Vinylic proton (=CH-Ph)
6.38	Doublet of Triplets	1H	Vinylic proton (- CH=CH-CH ₂ OH)
4.30	Doublet	2H	Methylene protons (- CH ₂ OH)
~1.5 - 2.0	Singlet (broad)	1H	Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.



Chemical Shift (δ) ppm	Carbon Assignment
136.7	Quaternary aromatic carbon (C-1')
131.0	Vinylic carbon (=CH-Ph)
128.6	Aromatic carbons (C-3', C-5')
127.8	Aromatic carbon (C-4')
126.5	Aromatic carbons (C-2', C-6')
126.3	Vinylic carbon (-CH=CH-CH₂OH)
63.6	Methylene carbon (-CH ₂ OH)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300 (broad)	O-H stretch	Alcohol (-OH)
3020 - 3080	C-H stretch (sp²)	Aromatic & Vinylic C-H
2850 - 2950	C-H stretch (sp³)	Aliphatic C-H
~1650	C=C stretch	Alkene
1450, 1495	C=C stretch	Aromatic Ring
~1010	C-O stretch	Primary Alcohol
690, 740	C-H bend (out-of-plane)	Monosubstituted Benzene

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.



Mass-to-Charge Ratio (m/z)	Interpretation
134	Molecular Ion [M]+
117	[M-OH]+
115	[M-H ₂ O-H] ⁺
105	[C ₈ H ₉] ⁺
91	[C7H7]+ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like **cinnamyl alcohol**. Instrument-specific parameters may require optimization.

- Sample Preparation: Dissolve 5-10 mg of purified cinnamyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
- Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.
- Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard 1D acquisition programs are typically used.
- Sample Preparation: Dissolve a small amount (~10-20 mg) of cinnamyl alcohol in a few drops of a volatile solvent like methylene chloride or acetone.
- Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.



- Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the logical connections between spectroscopic techniques and the experimental workflow.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Cinnamyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047014#spectroscopic-data-of-cinnamyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com